molecular formula C15H12BrClN2OS B4700640 N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea

N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea

Cat. No. B4700640
M. Wt: 383.7 g/mol
InChI Key: PLFRNOOMLFOLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea, also known as ABCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABCT belongs to the class of thiourea derivatives, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea can inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine. This suggests that N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer activity at low concentrations. However, N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several potential future directions for research on N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea. One area of interest is the development of N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea derivatives with improved solubility and selectivity for cancer cells. Another direction is the investigation of N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea's potential as a treatment for neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea and its potential side effects.

Scientific Research Applications

N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(4-acetylphenyl)-N'-(4-bromo-3-chlorophenyl)thiourea exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-bromo-3-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2OS/c1-9(20)10-2-4-11(5-3-10)18-15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFRNOOMLFOLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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